3-(1,3-benzodioxol-5-yl)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c1-14-9-20(25(24-14)17-5-3-2-4-6-17)23-21(26)16(12-22)10-15-7-8-18-19(11-15)28-13-27-18/h2-11H,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURWVKSXJVJIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a benzodioxole moiety and a cyano group, suggests diverse interactions with biological targets.

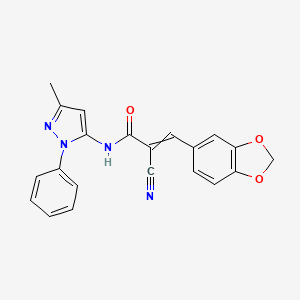

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes:

- A benzodioxole ring , which is known for its various biological activities.

- A cyano group , which may enhance the compound's reactivity and biological interactions.

- A pyrazole derivative , which is often associated with anti-inflammatory and anti-cancer properties.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Antidiabetic activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that derivatives with similar structures showed IC50 values ranging from 26 to 65 µM against multiple cancer cell lines, indicating promising anticancer efficacy .

Antidiabetic Activity

In vitro studies have shown that benzodioxole derivatives can inhibit α-amylase, an enzyme critical in carbohydrate metabolism. Compounds exhibiting α-amylase inhibitory activity can potentially aid in managing blood sugar levels. For instance, a related compound demonstrated an IC50 of 0.68 µM against α-amylase, suggesting strong potential for further development as an antidiabetic agent .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites on enzymes such as α-amylase.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways associated with cell growth and metabolism.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various biochemical pathways.

Case Studies

- In Vitro Studies : A study investigated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines using MTS assays. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- In Vivo Studies : Another study evaluated the antidiabetic effects of related compounds in streptozotocin-induced diabetic mice. The results showed a significant reduction in blood glucose levels following administration of these compounds, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison table of similar compounds and their biological activities is presented below:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 0.85 | α-Amylase Inhibitor |

| Compound B | Structure B | 26 - 65 | Anticancer |

| Compound C | Structure C | >150 | Non-toxic to normal cells |

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step reactions, including condensation of the benzodioxole moiety with the pyrazole core. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, polar aprotic solvents like DMF may enhance reaction efficiency, while controlled heating (80–100°C) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity . Characterization via , , and mass spectrometry confirms structural integrity and purity (>95%) .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine bond angles, torsion angles, and hydrogen-bonding networks. For instance, the benzodioxole ring’s planarity and cyano group orientation are confirmed through anisotropic displacement parameters .

Q. What basic assays are used to evaluate its bioactivity?

Initial screening involves in vitro binding assays (e.g., fluorescence polarization for enzyme inhibition) and cytotoxicity tests (MTT assay). Target receptors (e.g., kinases or GPCRs) are selected based on structural analogs with benzodioxole-pyrazole hybrids. IC values and dose-response curves provide preliminary activity profiles .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?

Disordered regions (e.g., flexible benzodioxole substituents) require constrained refinement in SHELXL . Use ISOR and DELU commands to restrict atomic displacement parameters. For severe disorder, partial occupancy modeling or exclusion of problematic data points may be necessary. Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) resolves ambiguities .

Q. What advanced statistical methods optimize reaction conditions for scale-up?

Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., reagent stoichiometry, pH). Central composite designs (CCD) minimize trial runs. For example, a 3 factorial design can optimize yield while controlling impurities. Computational tools (e.g., quantum mechanical calculations) predict reaction pathways to reduce experimental iterations .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph-set analysis (e.g., R(8) motifs) maps intermolecular interactions. The benzodioxole oxygen often acts as a hydrogen-bond acceptor, forming chains with adjacent NH groups. Thermal stability (TGA/DSC) correlates with packing density; weaker van der Waals interactions may reduce melting points .

Q. What strategies differentiate bioactivity mechanisms from structural analogs?

Molecular docking (e.g., AutoDock Vina) compares binding modes to targets like COX-2 or 5-HT receptors. Free energy calculations (MM/PBSA) quantify affinity differences. For example, the cyano group’s electron-withdrawing effect may enhance π-stacking in hydrophobic pockets versus non-cyano analogs .

Q. How are byproducts characterized in multi-step syntheses?

LC-MS/MS with high-resolution mass spectrometry identifies impurities (e.g., de-cyano derivatives). Isotopic patterns and fragmentation pathways distinguish regioisomers. Kinetic studies (e.g., time-resolved NMR) track intermediate formation, guiding stepwise optimization .

Methodological Notes

- Crystallography : Always validate SHELXL refinement with R-factor convergence (<5%) and check for twinning using PLATON .

- SAR Studies : Combine QSAR models with experimental IC data to prioritize derivatives for synthesis .

- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (Bruker format) in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.